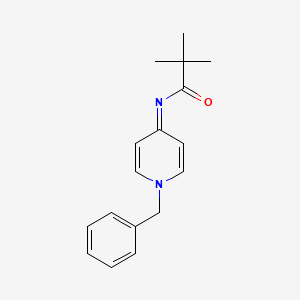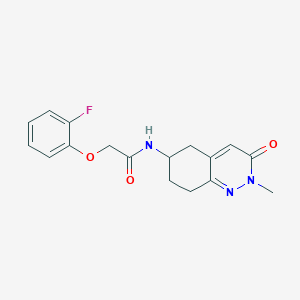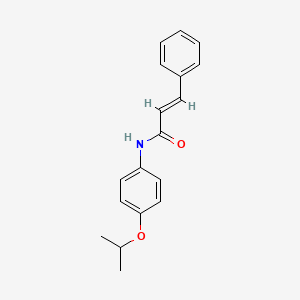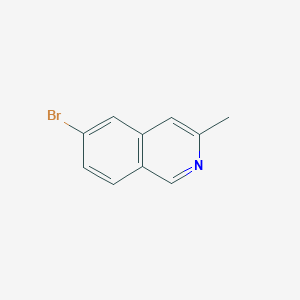
4-benzyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-benzyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide” is a chemical compound that has been synthesized and studied for its potential applications. It possesses an N, O -bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. It was synthesized in 94% yield from 2-methylbenzoyl chloride and 1-aminoanthraquinone .Molecular Structure Analysis
The synthesized target compound was fully characterized by various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS .Chemical Reactions Analysis
The compound’s importance lies in its possession of an N, O -bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . This suggests that it could be used in organic synthesis, particularly in reactions involving C-H bond functionalization.Scientific Research Applications
Organic Synthesis
4-benzyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide: is a compound that plays a significant role in organic synthesis. It possesses an N, O-bidentate directing group , which is potentially suitable for metal-catalyzed C-H bond functionalization reactions . This application is crucial as it allows for the modification of inert C-H bonds, which is a fundamental step in creating complex organic molecules. The process is environmentally friendly and can lead to a reduction in waste and material usage.
Chelation-Assistance in Cyclometallated Complexes
The compound’s bidentate directing group facilitates chelation-assistance , promoting the formation of cyclometallated complexes . These complexes are essential in various chemical reactions, including those that lead to the creation of pharmaceuticals and agrochemicals. The stability of these complexes is a key factor in determining the outcome of the C-H bond functionalization.
Photochromic Material Development
Research has been conducted on derivatives of the compound to develop new photochromic materials . These materials change color upon exposure to light, which has applications in creating smart windows, sunglasses, and optical data storage devices. The compound’s ability to undergo structural changes when exposed to light makes it a valuable candidate for further exploration in this field.
Nonlinear Optical Properties
The compound has been studied for its nonlinear optical properties , which are much greater than those of urea . This makes it a potential candidate for use in optical switches, optical data storage, and other technologies that rely on the manipulation of light.
Computational Chemistry
In computational chemistry, the compound’s molecular structure and electronic properties have been investigated using time-dependent Density Functional Theory (TD-DFT) . This application is vital for predicting the behavior of new compounds and understanding their potential uses in various fields, including materials science and drug design.
Activation Energy and Transition State Studies
The compound has been used in studies to calculate activation energies and transition structures . Understanding these parameters is essential for designing chemical reactions with desired rates and yields, which is particularly important in industrial chemical processes.
properties
IUPAC Name |
4-benzyl-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19NO3/c30-26-21-9-4-5-10-22(21)27(31)25-23(26)11-6-12-24(25)29-28(32)20-15-13-19(14-16-20)17-18-7-2-1-3-8-18/h1-16H,17H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWANHFWVBZTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2874932.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2874934.png)








![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2874947.png)
![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2874951.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide](/img/structure/B2874952.png)
![2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride](/img/structure/B2874953.png)